molecular formula C12H11Cl2N3O2 B2911150 (1,3,5-Trimethylpyrazol-4-yl) 3,6-dichloropyridine-2-carboxylate CAS No. 1436211-55-0

(1,3,5-Trimethylpyrazol-4-yl) 3,6-dichloropyridine-2-carboxylate

Cat. No. B2911150
CAS RN: 1436211-55-0
M. Wt: 300.14
InChI Key: MZZCBPPCSPAMKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “(1,3,5-Trimethylpyrazol-4-yl) 3,6-dichloropyridine-2-carboxylate” is a complex organic molecule that contains a pyrazole ring (1,3,5-Trimethylpyrazol-4-yl) and a dichloropyridine ring (3,6-dichloropyridine-2-carboxylate). Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . Dichloropyridine is a type of halogenated pyridine with two chlorine atoms .

Mechanism of Action

The mechanism of action of TDP is not fully understood, but it is known to interact with specific receptors in the body. It has been found to have a high affinity for the adenosine A1 receptor, which is involved in various physiological processes such as pain perception and inflammation. TDP has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response.
Biochemical and Physiological Effects:
TDP has been found to possess unique biochemical and physiological effects that make it a promising candidate for future research. It has been shown to have anti-inflammatory and analgesic properties, which make it a potential candidate for the treatment of various inflammatory conditions such as arthritis and neuropathic pain. TDP has also been found to have antioxidant properties and has been shown to protect against oxidative stress-induced damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of TDP is its ease of synthesis, which makes it readily available for use in various laboratory experiments. It has also been found to be stable under various conditions, which makes it a suitable candidate for long-term studies. However, one of the limitations of TDP is its relatively low solubility in water, which can make it challenging to work with in aqueous solutions.

Future Directions

There are several potential future directions for research on TDP. One area of focus is on its potential use as an anti-inflammatory and analgesic agent. Further studies are needed to fully understand the mechanism of action of TDP and its potential therapeutic applications. Other potential future directions for research on TDP include its use as a catalyst in organic synthesis and as a fluorescent probe in biological imaging.

Synthesis Methods

The synthesis of TDP involves the reaction between 3,6-dichloropyridine-2-carboxylic acid and 1,3,5-trimethylpyrazole in the presence of a suitable catalyst. The reaction is carried out under specific conditions of temperature and pressure to ensure the formation of the desired product. The resulting compound is then purified through various techniques such as recrystallization and column chromatography.

Scientific Research Applications

TDP has been found to have potential applications in various fields of scientific research. One of the primary areas of focus is in the field of medicinal chemistry, where TDP has been studied for its potential use as an anti-inflammatory and analgesic agent. Other potential applications of TDP include its use as a catalyst in organic synthesis and as a fluorescent probe in biological imaging.

properties

IUPAC Name

(1,3,5-trimethylpyrazol-4-yl) 3,6-dichloropyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11Cl2N3O2/c1-6-11(7(2)17(3)16-6)19-12(18)10-8(13)4-5-9(14)15-10/h4-5H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZZCBPPCSPAMKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)OC(=O)C2=C(C=CC(=N2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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